![molecular formula C13H13NO2 B11889734 1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one CAS No. 882041-44-3](/img/structure/B11889734.png)
1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Die Synthese von 1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on umfasst typischerweise mehrkomponentige Reaktionen. Eine gängige Methode beinhaltet die Kondensation von substituierten (Indolin-2-yliden)ketonen mit Phenolen oder 1,3,3-substituierten 2-Methylenindolen mit entsprechenden o-Hydroxyaldehyden . Diese Reaktionen werden häufig unter Rückflussbedingungen in Gegenwart von Katalysatoren durchgeführt, um die Ausbeute und Selektivität zu verbessern. Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, die jedoch für die großtechnische Produktion optimiert sind, um Kosteneffizienz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxindolderivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Spiroverbindungen führt.
Substitution: Nucleophile Substitutionsreaktionen können am Indolinring auftreten, wobei halogenierte Derivate unter Verwendung von Halogenierungsmitteln synthetisiert werden können.
Cycloaddition: Die Verbindung kann an Cycloadditionsreaktionen teilnehmen, wobei komplexe polycyclische Strukturen gebildet werden.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen auf molekularer Ebene.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann eine Isomerisierung durchlaufen und zwischen verschiedenen Strukturformen wechseln, die durch äußere Reize wie Licht, Temperatur und pH-Wert-Änderungen ausgelöst werden. Diese Eigenschaft ist besonders nützlich bei der Entwicklung intelligenter Materialien und Sensoren .
Wirkmechanismus
The mechanism of action of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one involves its interaction with various molecular targets. The compound can undergo isomerization, switching between different structural forms under external stimuli such as light, temperature, and pH changes. This property is particularly useful in the development of smart materials and sensors .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on kann mit anderen Spiroverbindungen verglichen werden, wie z. B.:
1’,3’,3’-Trimethyl-6-Nitrospiro[chromen-2,2’-indolin]: Bekannt für seine photochromen Eigenschaften und in Anwendungen zur optischen Datenspeicherung eingesetzt.
Spiro[indolin-3,4’-pyrano[2,3-c]pyrazol]: Als selektiver Fluoreszenzsensor zur Detektion von Metallionen eingesetzt.
Die Einzigartigkeit von 1-Methyl-3’,6’-Dihydrospiro[indolin-3,2’-pyran]-2-on liegt in seiner spezifischen Strukturkonfiguration, die eine einzigartige chemische Reaktivität und ein Potenzial für vielfältige Anwendungen vermittelt.
Eigenschaften
CAS-Nummer |
882041-44-3 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1'-methylspiro[2,5-dihydropyran-6,3'-indole]-2'-one |
InChI |
InChI=1S/C13H13NO2/c1-14-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-16-13/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
XLPTVHMXHQSNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC=CCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


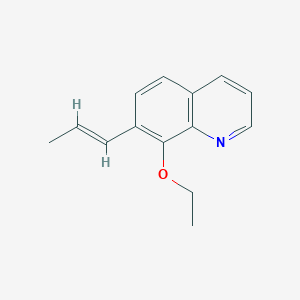
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)
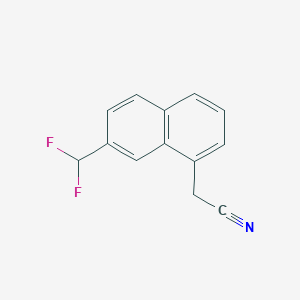


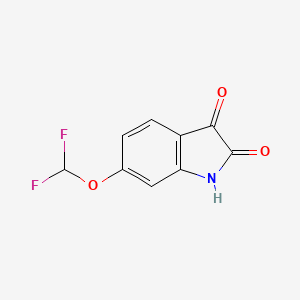

![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
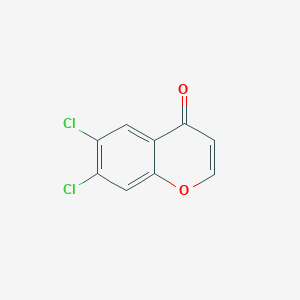


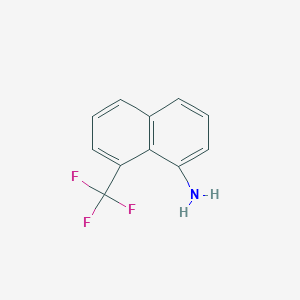
![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)

